molecular formula C15H14O2S B158760 Ethyl 4-phenylsulfanylbenzoate CAS No. 10129-07-4

Ethyl 4-phenylsulfanylbenzoate

Cat. No. B158760
CAS RN: 10129-07-4
M. Wt: 258.3 g/mol
InChI Key: MWWSTEHPUCOQQV-UHFFFAOYSA-N
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Description

Ethyl 4-phenylsulfanylbenzoate is an organic compound . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular formula of Ethyl 4-phenylsulfanylbenzoate is C15H14O2S . The molecular weight is 258.33500 . The exact mass is 258.07100 . The compound has a LogP value of 4.01450 , indicating its lipophilicity.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-phenylsulfanylbenzoate include a molecular weight of 258.33500 and a molecular formula of C15H14O2S . Other properties such as density, boiling point, melting point, and flash point are not specified in the available resources .

Scientific Research Applications

1. Synthesis of Complex Compounds

Ethyl 4-phenylsulfanylbenzoate is involved in the synthesis of various complex compounds. For example, it has been used in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline through reactions involving ethyl 4-(ethylsulfanyl)-3-oxobutanoate (Pokhodylo & Obushak, 2019). Additionally, it's involved in the creation of new lignan conjugates with antimicrobial and antioxidant activities (Raghavendra et al., 2016).

2. Environmental Studies

Ethyl 4-phenylsulfanylbenzoate is studied for its environmental behavior. Research on ethyl 4-aminobenzoate, a related compound, has been conducted to understand its environmental fate, including transformation products and toxicity in environmental waters (Li et al., 2017).

3. Photocatalytic Studies

The compound is also relevant in photocatalytic studies. For instance, research on the sonochemical degradation of ethyl paraben, which is structurally similar, provides insights into photocatalytic degradation pathways and environmental impact (Papadopoulos et al., 2016).

4. Photophysical Studies

Photophysical studies are another area where Ethyl 4-phenylsulfanylbenzoate plays a role. Studies on related compounds, such as substituted 1-phenyl-3-naphthyl-5-(4-ethyl benzoate)-2-pyrazoline, investigate solvatochromic effects and dipole moments, contributing to our understanding of photophysical properties (Al Sabahi et al., 2020).

Safety And Hazards

Specific safety and hazard information for Ethyl 4-phenylsulfanylbenzoate is not provided in the available resources. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions of research involving Ethyl 4-phenylsulfanylbenzoate are not specified in the available resources. Given its use in research, future directions would likely depend on the specific field of study .

properties

IUPAC Name

ethyl 4-phenylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSTEHPUCOQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574638
Record name Ethyl 4-(phenylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenylsulfanylbenzoate

CAS RN

10129-07-4
Record name Ethyl 4-(phenylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HL Kao, CK Chen, YJ Wang, CF Lee - 2011 - Wiley Online Library
… Ethyl 4-Phenylsulfanylbenzoate (3w): Following the general procedure and using KOEt (168.0 mg, 2.0 mmol), thiophenol (0.10 mL, 1.0 mmol), and ethyl-4-iodobenzoate (0.2 mL, 1.2 …

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